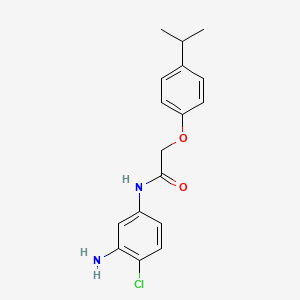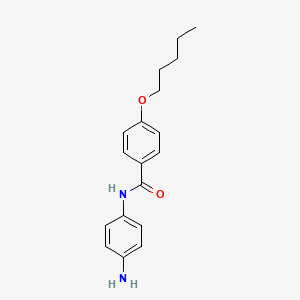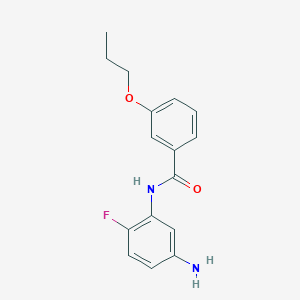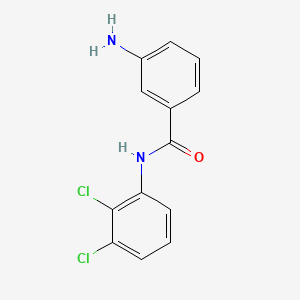
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
Descripción general
Descripción
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide, commonly referred to as AEB, is a synthetic compound that has been studied for its potential applications in chemical synthesis, scientific research, and drug development. AEB is a derivative of benzamide and contains an aminophenyl group attached to a benzamide ring. It has been used in a variety of laboratory experiments, including enzymatic transformations, organic synthesis, and drug delivery.
Aplicaciones Científicas De Investigación
Cancer Research
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative, acts as a histone deacetylase (HDAC) inhibitor, showing promise in cancer treatment. It selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and histone acetylation, suggesting potential as an anticancer drug (Zhou et al., 2008).
Antioxidant Properties
- Amino-substituted benzamide derivatives, including this compound, have been studied for their antioxidant properties. They act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds play a vital role in their free radical scavenging activity (Jovanović et al., 2020).
Synthesis and Biological Evaluation
- Various analogs of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, including this compound, have been synthesized and evaluated. Some have shown potential in inhibiting HDAC1, upregulating tumor suppressor genes, and inhibiting human cancer cell proliferation (Fréchette et al., 2008).
Antibacterial and Antifungal Properties
- N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showing a broad spectrum of activity against various microorganisms (Ertan et al., 2007).
Structural Analysis
- Studies on the molecular structure, such as X-ray diffraction and DFT calculations, have been conducted on derivatives of N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide to understand their chemical reactivity and potential medicinal applications (Demir et al., 2015).
Neurological Applications
- Derivatives of this compound have been synthesized and tested for their neuroleptic activity, indicating potential use in the treatment of psychosis (Iwanami et al., 1981).
Anticonvulsant Properties
- Analogues like 4-amino-N-(2-ethylphenyl)benzamide have been synthesized and evaluated for their anticonvulsant activity, showing potential in treating seizures (Lambert et al., 1995).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-4-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-11-12-22-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10H,2,11-12,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGAZFFEXXYINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)











